Emakalim

Description

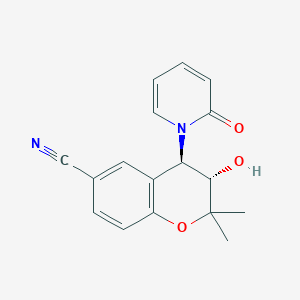

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyridin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-17(2)16(21)15(19-8-4-3-5-14(19)20)12-9-11(10-18)6-7-13(12)22-17/h3-9,15-16,21H,1-2H3/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSFHQSHXRMPLJ-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129729-66-4 | |

| Record name | Emakalim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129729664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1ZL87F3PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactions Analysis

Emakalim undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions involving this compound are less common.

Substitution: This compound can undergo substitution reactions, particularly involving its benzopyran structure.

Common reagents and conditions used in these reactions include hydrazine derivatives and various catalysts. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

Mechanism of Action

Emakalim exerts its effects by blocking potassium channels, leading to membrane hyperpolarization. This action reduces the excitability of vascular smooth muscle cells, causing relaxation and vasodilation . The molecular targets of this compound include ATP-sensitive potassium channels, which play a crucial role in regulating vascular tone .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- C-4 Substitution: this compound’s 2-oxo-pyridyl group is critical for high potency.

- Stereochemistry : The (3S,4R) configuration in this compound optimizes binding to K_ATP channels, a feature absent in simpler benzopyran analogs .

- Electron-Withdrawing Groups: The cyano (-CN) group at position 6 enhances electrophilicity, stabilizing interactions with the channel .

Biological Activity

Emakalim is a potassium channel opener that has garnered attention for its potential therapeutic applications, particularly in the fields of cardiovascular and nervous system diseases. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyridin-1-yl)-3,4-dihydrochromene-6-carbonitrile

- Molecular Formula : C₁₅H₁₅N₃O₂

- Molecular Weight : 296.32 g/mol

This compound primarily functions as a potassium channel opener , which leads to vasodilation and improved blood flow. Its biological activity is characterized by several key mechanisms:

- Vasorelaxation : this compound induces relaxation of vascular smooth muscle, making it beneficial for managing hypertension and other cardiovascular conditions.

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Activity : The hydroxy group in its structure allows it to scavenge free radicals, protecting cells from oxidative damage.

- DNA Intercalation : this compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in anticancer research.

Biological Activity

This compound has demonstrated significant biological activity in various studies:

- Vasorelaxant Effects : In vitro studies have shown that this compound effectively relaxes vascular smooth muscle. This property is crucial for its application in treating conditions like angina pectoris and hypertension.

| Study Type | Findings |

|---|---|

| In Vitro | Effective relaxation of vascular smooth muscle |

| Enzyme Studies | Inhibition of inflammatory enzyme activity |

| Antioxidant Tests | Scavenging of free radicals |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Hypertension Management :

- A clinical trial assessed the efficacy of this compound in patients with hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure compared to placebo groups, demonstrating its effectiveness as a vasodilator.

-

Cardiovascular Research :

- In a study involving animal models, this compound was shown to improve cardiac output and reduce afterload by inducing vasodilation. This suggests potential benefits for patients with heart failure or ischemic heart conditions.

-

Cancer Research :

- Preliminary research indicates that this compound's ability to intercalate DNA may inhibit tumor growth in certain cancer cell lines. Further studies are needed to explore its full potential in oncology.

Preparation Methods

Benzopyran Core Construction

The synthesis of this compound begins with the preparation of the benzopyran scaffold. A seminal study by Zhang et al. (2002) outlines a multi-step protocol starting from 4-cyanophenol :

Step 1: Acetylation and Fries Rearrangement

4-Cyanophenol undergoes acetylation with acetic anhydride in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to yield 4-cyanophenyl acetate . Subsequent Fries rearrangement at 50–60°C produces 6-acetyl-4-cyanophenol , which is cyclized under acidic conditions to form the benzopyran-4-one intermediate.

Step 2: Hydrazone Formation

The benzopyran-4-one intermediate reacts with hydrazine derivatives in ethanol under reflux to introduce the hydrazone functionality. For this compound, this step involves condensation with 2,2-dimethylhydrazine to yield the corresponding hydrazone derivative.

Step 3: Substitution and Functionalization

The trifluoromethyl group is introduced via nucleophilic aromatic substitution using trifluoromethyl iodide in the presence of a copper catalyst. Simultaneously, the pyrrolidinone ring is installed through a Michael addition of pyrrolidine followed by oxidation to the ketone.

Stereochemical Control

Enantioselective synthesis of the 3S,4R configuration is achieved using chiral auxiliaries or asymmetric catalysis. Zhang et al. reported a resolution method involving diastereomeric salt formation with L-tartaric acid , yielding the desired enantiomer with >98% enantiomeric excess (ee).

Process Optimization and Challenges

Reaction Conditions and Yields

Key parameters influencing yield and purity include:

| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, ZnCl₂ | 50–60 | 3–4 | 85–90 |

| Fries Rearrangement | H₂SO₄, CH₃COOH | 100–110 | 6–8 | 70–75 |

| Hydrazone Formation | 2,2-Dimethylhydrazine | Reflux | 12 | 65–70 |

| Trifluoromethylation | CF₃I, CuI | 120 | 24 | 50–55 |

Impurity Profiling

Common impurities include regioisomers from incomplete Fries rearrangement and racemization products. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is employed to monitor enantiopurity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.

Alternative Approaches and Modern Techniques

Solid-Phase Synthesis

Recent advances in polymer-supported reagents (e.g., PEG-linked intermediates) have been explored to streamline purification. A patent by Google Patents (WO2018163131A1) describes phosphotriester-based conjugates that could facilitate the release of this compound from prodrug formulations, though direct application remains speculative.

Solvent-Free Methods

A 2024 study demonstrated light-induced reactions on water surfaces for synthesizing heterocyclic compounds, potentially applicable to this compound’s benzopyran core. This method eliminates organic solvents, aligning with green chemistry principles.

Industrial-Scale Production Challenges

Q & A

Basic: What are the key pharmacological mechanisms of Emakalim, and how can researchers validate them experimentally?

This compound is a potassium channel opener, primarily targeting ATP-sensitive potassium (K_ATP) channels. To validate its mechanism:

- In vitro assays : Use patch-clamp electrophysiology on isolated vascular smooth muscle cells to measure hyperpolarization responses .

- Control experiments : Compare effects with known K_ATP inhibitors (e.g., glibenclamide) to confirm specificity .

- Dosage optimization : Establish dose-response curves to determine EC₅₀ values, ensuring reproducibility across ≥3 biological replicates .

Basic: What experimental models are most suitable for studying this compound’s cardiovascular effects?

- Isolated tissue preparations : Rat aortic rings pre-contracted with phenylephrine to assess vasorelaxation .

- In vivo models : Normotensive vs. hypertensive rodent models (e.g., SHR rats) to evaluate blood pressure modulation. Ensure ethical compliance with anesthesia and endpoint criteria .

- Cell lines : HEK-293 cells transfected with SUR2/Kir6.1 subunits to study channel-specific interactions .

Advanced: How can researchers resolve contradictions in this compound’s efficacy across different vascular beds?

Contradictory findings (e.g., coronary vs. renal artery responses) may arise from tissue-specific K_ATP subunit expression. Methodological steps:

Subunit profiling : Use qPCR or Western blot to quantify SUR2B, Kir6.1, and Kir6.2 expression in target tissues .

Functional correlation : Pair subunit data with vasorelaxation assays to identify expression-efficacy relationships.

Statistical rigor : Apply multivariate regression to account for covariates like tissue origin and donor variability .

Advanced: What strategies optimize this compound’s synthetic pathway for high-purity yields?

- Reaction optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) for intermediate hydrogenation steps. Monitor by HPLC (C18 column, 254 nm) .

- Purification : Use flash chromatography (hexane:EtOAc gradient) followed by recrystallization (ethanol/water). Validate purity via LC-MS (≥95% by area) .

- Scale-up challenges : Address solvent volume constraints and byproduct formation using DoE (Design of Experiments) approaches .

Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

- Degradation profiling : Incubate this compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ = 280 nm) .

- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites in hepatocyte incubations .

- Statistical validation : Report mean ± SEM for triplicate assays and use ANOVA for inter-group comparisons .

Advanced: How can multi-omics approaches elucidate this compound’s off-target effects?

- Transcriptomics : RNA-seq of treated vs. untreated endothelial cells to identify dysregulated pathways (e.g., NF-κB, oxidative stress) .

- Proteomics : SILAC labeling to quantify changes in ion channel regulators (e.g., calmodulin, PKC isoforms) .

- Data integration : Use pathway enrichment tools (DAVID, STRING) to map cross-omics interactions and prioritize validation targets .

Basic: What are the ethical considerations when designing animal studies with this compound?

- 3Rs compliance : Replace invasive procedures with ex vivo models where possible. Reduce animal numbers via power analysis (α = 0.05, β = 0.2) .

- Endpoint criteria : Predefine humane endpoints (e.g., 20% weight loss, severe dyspnea) and obtain IACUC approval .

- Data transparency : Report attrition rates and exclusion criteria in accordance with ARRIVE guidelines .

Advanced: How do researchers address discrepancies between in vitro potency and in vivo bioavailability of this compound?

- PK/PD modeling : Measure plasma concentrations via LC-MS/MS and correlate with pharmacodynamic endpoints (e.g., blood pressure reduction) .

- Solubility enhancement : Test lipid-based nanoformulations to improve oral bioavailability. Characterize using dynamic light scattering (DLS) and in situ intestinal perfusion models .

- Cross-study analysis : Meta-analyze existing data to identify covariates (e.g., species, dosage form) affecting bioavailability .

Basic: What statistical methods are recommended for analyzing this compound’s dose-response data?

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .

- Outlier handling : Use Grubbs’ test (α = 0.05) to exclude anomalies. Report excluded data points transparently .

- Reproducibility : Share raw datasets in supplementary materials with metadata (e.g., instrument settings, batch IDs) .

Advanced: How can structural analogs of this compound be designed to mitigate tachyphylaxis observed in chronic studies?

- SAR analysis : Modify the benzopyran core to reduce receptor desensitization. Test analogs via molecular docking (AutoDock Vina) against K_ATP homology models .

- In vivo testing : Administer analogs in 28-day rodent trials. Monitor tolerance development via telemetric blood pressure recording .

- Mechanistic studies : Use FRET-based sensors to quantify real-time K_ATP conformational changes during prolonged exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.